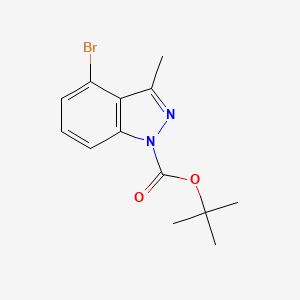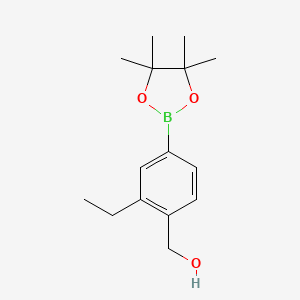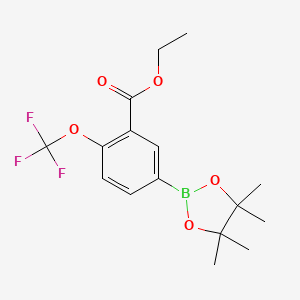
2-Fluoro-3-ethoxypyridine-5-boronic acid
Descripción general
Descripción
2-Fluoro-3-ethoxypyridine-5-boronic acid, also known as FEPA, is a boronic acid derivative. It has a CAS Number of 2121513-14-0 and a molecular weight of 184.96 . The IUPAC name for this compound is (5-ethoxy-6-fluoropyridin-3-yl)boronic acid .
Molecular Structure Analysis
The InChI code for this compound is1S/C7H9BFNO3/c1-2-13-6-3-5(8(11)12)4-10-7(6)9/h3-4,11-12H,2H2,1H3 . This code provides a unique representation of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Catalysts for Amide Formation
Boronic acids, including derivatives similar to 2-fluoro-3-ethoxypyridine-5-boronic acid, have been explored as catalysts in the direct formation of amides from carboxylic acids and amines. The addition of electron-withdrawing groups to these boronic acid systems has been found to enhance their reactivity, making them more effective catalysts under ambient conditions (Arnold et al., 2008).
Organic Synthesis Intermediates
Fluorescence Quenching Studies
Boronic acid derivatives exhibit fluorescence quenching properties when interacting with anilines in alcohol environments. Such studies help understand the molecular behavior of these compounds and their potential applications in developing fluorescence-based sensors (H. S. Geethanjali et al., 2015).
Biomaterials and Sensor Development
Boronic acids are extensively used in biomaterials for their ability to bind biologically relevant diols, such as saccharides and peptidoglycans. This property is crucial for developing dynamic covalent materials and responsive sensors, especially in glucose sensing and drug delivery systems (Brooks et al., 2018).
Synthesis of Fluorinated Compounds
The synthesis of fluorinated boronic acids and their derivatives, such as 2-fluoropyridines and 2-pyridones, demonstrates the versatility of boronic acids in creating highly functionalized compounds. These fluorinated derivatives find applications in pharmaceuticals and materials science due to their unique properties (Sutherland & Gallagher, 2003).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are commonly used in suzuki-miyaura coupling reactions , which involve the formation of carbon-carbon bonds. The targets in these reactions are typically carbon atoms in organic compounds that are to be coupled .
Mode of Action
In the context of Suzuki-Miyaura coupling, 2-Fluoro-3-ethoxypyridine-5-boronic acid acts as an organoboron reagent . It undergoes transmetalation, a process where it transfers its organic group (the 2-Fluoro-3-ethoxypyridine part of the molecule) to a metal catalyst, typically palladium . This forms a new carbon-carbon bond with another organic compound .
Biochemical Pathways
In the context of organic synthesis, the compound doesn’t typically interact with biochemical pathways as it’s primarily used in chemical reactions to build complex organic structures .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via Suzuki-Miyaura coupling . This enables the synthesis of a wide range of organic compounds . On a molecular and cellular level, the effects would depend on the specific compounds being synthesized and their interactions with biological systems.
Propiedades
IUPAC Name |
(5-ethoxy-6-fluoropyridin-3-yl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BFNO3/c1-2-13-6-3-5(8(11)12)4-10-7(6)9/h3-4,11-12H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYZJVTGMDRHEJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)F)OCC)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301237889 | |
| Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2121513-14-0 | |
| Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-(5-ethoxy-6-fluoro-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301237889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 2-{[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6342764.png)


![Benzyl N-butyl-N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate; 95%](/img/structure/B6342782.png)




![7-Chloro-[1,2,3]triazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester](/img/structure/B6342818.png)
![[3-(5-Methoxy-1H-benzimidazol-2-yl)propyl]amine dihydrochloride](/img/structure/B6342823.png)
![2,9-Dipropyl-anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10-tetrone](/img/structure/B6342838.png)
